
1-Bromo-3-methoxy-5-methylbenzene
Overview
Description
1-Bromo-3-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxy-5-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine atom substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 3-methoxy-5-methylphenol or other substituted derivatives.
Oxidation: Formation of 3-methoxy-5-methylbenzaldehyde or 3-methoxy-5-methylbenzoic acid.
Reduction: Formation of 3-methoxy-5-methylbenzene.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-Bromo-3-methoxy-5-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is widely used in the production of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as sodium methoxide or potassium tert-butoxide, leading to the formation of methoxy-substituted derivatives.
- Oxidation Reactions: It can be oxidized to yield phenolic compounds or quinones using oxidizing agents like potassium permanganate.
- Reduction Reactions: The bromine atom can be reduced using agents like lithium aluminum hydride or catalytic hydrogenation to produce corresponding alkylated products .
Biological Applications
Antimicrobial and Cytotoxic Properties
Research indicates that this compound exhibits potential biological activities. It has been identified as an inhibitor of the phenolic acid transporter, which plays a role in cellular uptake mechanisms. In vitro studies have shown that this compound can inhibit the growth of fungi such as Aspergillus niger, demonstrating its antifungal properties . Additionally, it has cytotoxic effects on human cells, potentially linked to its interference with fatty acid biosynthesis .
Pharmaceutical Development
The compound is being investigated for its potential as a building block in drug development. Its derivatives are studied for their possible anticancer activities, with specific interest in their interactions with biological systems. Understanding these interactions may reveal insights into their pharmacological properties and therapeutic applications .
Industrial Applications
Production of Specialty Chemicals
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its unique chemical properties allow it to be incorporated into various formulations that require specific reactivity profiles or functional characteristics .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial efficacy of various brominated aromatic compounds highlighted this compound's ability to inhibit fungal growth. The results showed significant inhibition against Aspergillus niger, suggesting its potential use as a biopesticide or antifungal agent in agricultural applications.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound for anticancer activity demonstrated promising results against specific cancer cell lines. The derivatives exhibited cytotoxic effects that warrant further investigation into their mechanisms of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methoxy-5-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack. the methoxy group, being an electron-donating group, activates the ring towards electrophilic substitution at the ortho and para positions relative to the methoxy group. This dual influence results in selective reactivity patterns.
Comparison with Similar Compounds
1-Bromo-3,5-dimethylbenzene: Similar structure but with two methyl groups instead of a methoxy group.
1-Bromo-3-methoxybenzene: Lacks the additional methyl group present in 1-Bromo-3-methoxy-5-methylbenzene.
3-Bromo-5-methylphenol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to the presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups on the benzene ring. This combination allows for selective reactivity and makes it a valuable compound in synthetic organic chemistry.
Biological Activity
1-Bromo-3-methoxy-5-methylbenzene, also known as 3-bromo-5-methoxy-2-methylphenol, is an organic compound with the molecular formula C8H9BrO. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom, a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to a benzene ring. The presence of these substituents influences both its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C8H9BrO |
Molecular Weight | 229.06 g/mol |
Appearance | Colorless oil |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various fungi, including Aspergillus niger , and demonstrates cytotoxic effects on human cells in culture. The mechanism underlying this activity is believed to involve the inhibition of fatty acid biosynthesis and disruption of cellular interactions involving the dibenzofuran ring .
Case Study: Inhibition of Fungal Growth
A study highlighted that this compound effectively inhibited the growth of Aspergillus niger at concentrations that suggest potential use as an antifungal agent. The minimum inhibitory concentration (MIC) was determined to be 62.5 μg/mL, indicating its potential efficacy against fungal pathogens .
The primary mechanism of action for this compound involves its interaction with cellular pathways that regulate fatty acid metabolism and transport mechanisms. Notably, it acts as an inhibitor of the phenolic acid transporter (PAT), which prevents the uptake and accumulation of phenolic acids in cells . This inhibition may contribute to its observed antimicrobial effects.
Biochemical Pathways Affected:
- Inhibition of fatty acid biosynthesis
- Disruption of cellular transport mechanisms
- Interaction with cytochrome P450 enzymes affecting drug metabolism pathways
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have shown varying degrees of biological activity, with some exhibiting enhanced potency against specific microbial strains.
Compound | Activity | MIC (μg/mL) |
---|---|---|
This compound | Antifungal against A. niger | 62.5 |
Derivative A | Antibacterial against MRSA | 31.2 |
Derivative B | Cytotoxic against cancer cells | EC50 0.048 |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1-Bromo-3-methoxy-5-methylbenzene, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution (EAS) or halogenation of pre-functionalized benzene derivatives. For example, bromination of 3-methoxy-5-methylbenzene using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–5°C) can yield the target compound. Purity optimization involves:
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm product homogeneity.
- Yield Improvement : Slow addition of bromine to avoid di-substitution byproducts and using anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via splitting patterns and chemical shifts. The methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–7.5 ppm) are critical. DEPT-135 can distinguish CH₃ (3-methoxy) and CH (aromatic) groups .
- IR Spectroscopy : Confirm C-Br stretch (~550–600 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 216 (M⁺ for C₈H₉BrO) and isotopic patterns for bromine (1:1 ratio for M⁺ and M+2) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed in electrophilic substitution reactions involving this compound?
- Methodological Answer : The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho/para-directing, while bromine (-Br) is meta-directing. To control regioselectivity:
- Directing Group Hierarchy : Use computational tools (DFT calculations) to predict the dominant directing effect. Methoxy groups typically exert stronger activation than bromine .
- Steric Effects : Bulky substituents (e.g., methyl at C5) may block ortho positions, favoring para-substitution. Verify via NOESY NMR to assess spatial interactions .
- Reagent Choice : Nitration with HNO₃/H₂SO₄ at low temperatures favors meta-substitution relative to bromine .
Q. What strategies mitigate competing side reactions during functionalization of the bromine substituent in this compound?
- Methodological Answer :
- Protection of Reactive Sites : Temporarily protect the methoxy group (e.g., silylation with TMSCl) to prevent nucleophilic attack during SNAr reactions .
- Metal-Catalyzed Cross-Coupling : Use Pd(0) catalysts (e.g., Suzuki-Miyaura) to replace bromine with aryl/vinyl groups while minimizing dehalogenation. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require degassing to prevent catalyst poisoning .
Q. How can computational methods aid in designing multi-step syntheses of derivatives from this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose feasible routes by analyzing bond disconnections and reagent compatibility .
- Transition State Modeling : Predict activation energies for critical steps (e.g., bromine displacement) using Gaussian or ORCA software to optimize reaction conditions .
- Machine Learning : Train models on existing reaction databases to predict yields and side products for novel transformations .
Q. How should researchers resolve contradictions in reported reaction yields for brominated aromatic intermediates like this compound?
- Methodological Answer :
- Variable Control : Replicate experiments with strict control of humidity, temperature, and reagent purity. For example, trace water in FeBr₃ can reduce bromination efficiency .
- Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor intermediate formation and identify rate-limiting steps .
- Meta-Analysis : Compare datasets across literature (e.g., PubChem, Reaxys) to identify trends in solvent or catalyst efficacy .
Application-Oriented Questions
Q. What methodologies are recommended for evaluating the bioactivity of this compound derivatives in medicinal chemistry?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing Br with Cl or CF₃) and test against target enzymes (e.g., kinases) using fluorescence-based assays .
- Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions and prioritize derivatives with high binding affinity .
- Toxicity Screening : Assess cytotoxicity via MTT assays on human cell lines (e.g., HEK293) before in vivo testing .
Q. How can this compound serve as a precursor in materials science, particularly for designing functional polymers?
- Methodological Answer :
- Polymerization Initiators : Use the bromine site for atom-transfer radical polymerization (ATRP) to create block copolymers. Optimize Cu(I) catalyst loading to control molecular weight .
- Liquid Crystals : Introduce mesogenic groups (e.g., cholesteryl esters) via Suzuki coupling and characterize phase transitions using differential scanning calorimetry (DSC) .
Properties
IUPAC Name |
1-bromo-3-methoxy-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEVRCZZWJWKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443391 | |
Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29578-83-4 | |
Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-methoxy-5-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.